molecular formula C12H11F2N3 B1454001 4-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine CAS No. 1010902-27-8

4-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

Numéro de catalogue: B1454001
Numéro CAS: 1010902-27-8
Poids moléculaire: 235.23 g/mol
Clé InChI: QKKJFPXVOCALCV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(2,4-Difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. Compounds based on the tetrahydroimidazo[4,5-c]pyridine structure have been identified as potent inhibitors of bacterial enzymes, particularly the glutaminyl cyclase (QC) from Porphyromonas gingivalis , a keystone pathogen associated with periodontitis . This inhibitory activity, which can be in the nanomolar range, makes it a valuable scaffold for developing novel anti-infectives targeting oral microbiome shifts and related systemic diseases . Furthermore, pyridine derivatives sharing this core heterocyclic structure are investigated as sodium channel activators, indicating potential applications in neurological research . The synthetic route to this core often involves a Pictet-Spengler reaction, allowing for versatile modifications at key positions to optimize activity and selectivity . Researchers utilize this compound as a key intermediate to explore structure-activity relationships (SAR) and develop novel therapeutic agents for various conditions. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Propriétés

IUPAC Name

4-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F2N3/c13-7-1-2-8(9(14)5-7)11-12-10(3-4-15-11)16-6-17-12/h1-2,5-6,11,15H,3-4H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKKJFPXVOCALCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=C1NC=N2)C3=C(C=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 4-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological implications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a fused imidazole and pyridine structure. The presence of the 2,4-difluorophenyl substituent enhances its lipophilicity and may influence its biological activity. The molecular formula is C12H11F2N3C_{12}H_{11}F_2N_3, with a molecular weight of approximately 235.24 g/mol .

Structural Comparison

Compound NameStructural FeaturesBiological Activity
4-(2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridineContains a single fluorine substituentModerate enzyme inhibition
4-(phenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridineLacks fluorine substituentsVaries based on substitution
1-benzyl-6-(hydroxymethyl)-2-[hydroxy(phenyl)methyl]-6,7-dihydro-4H-imidazo[4,5-c]pyridineMore complex substituentsPotentially higher activity due to multiple functional groups

The addition of fluorine atoms in the target compound may enhance its biological properties compared to analogs with fewer or no fluorine substituents .

Antimicrobial Properties

Research indicates that This compound exhibits notable antimicrobial activity. Specifically:

  • Inhibition of Oral Pathogens : The compound has been studied as an inhibitor of Porphyromonas gingivalis , a key pathogen in periodontal diseases. This suggests potential applications in treating oral infections .
  • Antibacterial Activity : Preliminary studies have shown that derivatives of this compound may possess antibacterial properties against gram-positive bacteria such as Staphylococcus aureus .

Anti-inflammatory and Anticancer Potential

The compound has also been investigated for its anti-inflammatory properties through its effects on Janus kinases (JAKs), which are involved in various inflammatory and autoimmune diseases. Inhibiting these enzymes may provide therapeutic benefits for conditions such as rheumatoid arthritis and psoriasis .

Case Studies

  • In Vitro Studies on Cancer Cell Lines : Various studies have evaluated the antiproliferative effects of imidazo[4,5-c]pyridine derivatives on human cancer cell lines. Notably:
    • Compounds were tested against glioblastoma (LN-229), pancreatic adenocarcinoma (Capan-1), and colorectal carcinoma (HCT-116) cells.
    • Results indicated significant inhibition of cell proliferation at sub-micromolar concentrations for certain derivatives .
  • Mechanistic Studies : Research has highlighted that the compound's mechanism of action may involve modulation of cellular pathways critical for cancer cell survival and proliferation. This includes influencing apoptosis and cell cycle regulation .

Applications De Recherche Scientifique

Overview

4-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that has gained attention in medicinal chemistry due to its structural characteristics and potential biological activities. This compound features a fused imidazole and pyridine structure, which enhances its chemical properties and biological activity.

Biological Applications

Research indicates that this compound exhibits notable biological activities, particularly in the following areas:

  • Inhibition of Oral Pathogens : Studies have shown that this compound can act as an inhibitor of enzymes related to oral pathogens such as Porphyromonas gingivalis. This suggests its potential utility in treating periodontal diseases.
  • Targeting Janus Kinases : Derivatives of this compound have demonstrated promise in targeting Janus kinases (JAKs), which are implicated in various inflammatory and autoimmune diseases. This positions the compound as a candidate for developing therapeutics aimed at these conditions.

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step organic reactions that capitalize on its unique structural features. The presence of the difluorophenyl group is believed to enhance lipophilicity and biological activity compared to analogs with fewer or no fluorine substituents.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameStructural FeaturesBiological Activity
1. 4-(2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridineContains a single fluorine substituentModerate enzyme inhibition
2. 4-(phenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridineLacks fluorine substituentsVaries based on substitution
3. 1-benzyl-6-(hydroxymethyl)-2-[hydroxy(phenyl)methyl]-6,7-dihydro-4H-imidazo[4,5-c]pyridineMore complex substituentsPotentially higher activity due to multiple functional groups

The presence of two fluorine atoms in the target compound may enhance its efficacy and selectivity towards biological targets compared to its analogs.

Comparaison Avec Des Composés Similaires

Structural Analogues with Halogenated Phenyl Substituents
Compound Name Substituent Molecular Formula Molecular Weight CAS Number Key Properties
4-(2,4-Difluorophenyl)-... (Target) 2,4-Difluorophenyl C₁₂H₁₁F₂N₃ 235.24 - High lipophilicity; potential CB2 receptor interaction
4-(2,5-Difluorophenyl)-... 2,5-Difluorophenyl C₁₂H₁₁F₂N₃ 235.24 1010898-10-8 Similar lipophilicity; altered substituent position may affect binding
4-(4-Fluorophenyl)-... 4-Fluorophenyl C₁₂H₁₂FN₃ 217.25 7271-09-2 Reduced electronegativity; smaller steric profile
4-(2-Chlorophenyl)-... 2-Chlorophenyl C₁₂H₁₂ClN₃ 233.70 4875-40-5 Larger halogen (Cl) increases steric bulk; lower electronegativity
4-(5-Chloro-2-fluorophenyl)-... 5-Chloro-2-fluorophenyl C₁₂H₁₀ClF₂N₃ 269.68 884512-09-8 Mixed halogen effects; enhanced steric and electronic diversity

Key Observations :

  • Steric Impact : Bulky substituents (e.g., 2-chlorophenyl) may hinder receptor binding but improve selectivity .
Functionalized Derivatives
Compound Name Functional Group Molecular Formula Molecular Weight CAS Number Key Properties
4-(2,4-Difluorophenyl)-...-6-carboxylic acid Carboxylic acid C₁₃H₁₂F₂N₃O₂ 283.26 782441-07-0 Increased solubility; potential for salt formation
4-[2-(Trifluoromethyl)phenyl]-...-6-carboxylic acid Trifluoromethyl + carboxylic acid C₁₄H₁₂F₃N₃O₂ 311.26 1044177-04-9 Enhanced electronegativity and acidity; broader pharmacological applications
3-Trityl-4,5,6,7-tetrahydro-... Trityl protecting group C₂₅H₂₃N₃ 365.47 - Bulky trityl group improves synthetic handling; used as intermediates

Key Observations :

  • Carboxylic Acid Derivatives : Improve water solubility and enable conjugation, making them suitable for prodrug development .
  • Protecting Groups : Trityl groups facilitate selective functionalization but add synthetic complexity .
Pharmacological Activity Comparison
Compound Class Biological Target Activity Notes
2,4-Difluorophenyl derivative Cannabinoid CB2 receptor Agonist/antagonist activity Potential for inflammatory/neuropathic pain
4-Fluorophenyl derivative Unspecified GPCRs Moderate binding affinity Lower selectivity due to smaller substituent
Carboxylic acid derivatives Enzymes (e.g., kinases) Inhibitory activity Polar groups enable active-site interactions

Méthodes De Préparation

General Synthetic Strategy

Research Findings and Optimization

Reaction Conditions

  • The Pictet–Spengler reaction is typically performed at room temperature or slightly elevated temperatures.
  • Solvents such as acetonitrile or dimethoxyethane are used for alkylation steps.
  • Acid chlorides or arylalkyl bromides serve as alkylating agents for introducing the aryl substituent.
  • Basic conditions may be employed for cyclization when using substituted aldehydes to control regioselectivity and yield.

Yields and Purity

  • The multi-step synthesis requires optimization of reaction times and stoichiometry to maximize yield.
  • Purification through recrystallization or chromatographic methods is essential to obtain high-purity compounds suitable for biological evaluation.

Structural and Analytical Characterization

  • The final compound is characterized by standard techniques including NMR, mass spectrometry, and elemental analysis.
  • The molecular formula is C12H11F2N3 with a molecular weight of approximately 235.23 g/mol.
  • The compound’s structure is confirmed by spectral data consistent with the fused imidazo[4,5-c]pyridine core and difluorophenyl substitution.

Summary Table of Preparation Methods

Aspect Description
Core synthesis method Pictet–Spengler reaction of histamine derivatives with aldehydes or paraformaldehyde
Substituent introduction Alkylation with 2,4-difluorophenylalkyl bromides or condensation with difluorophenyl aldehydes
Typical solvents Acetonitrile, dimethoxyethane
Reaction conditions Room temperature to mild heating; acidic or basic media depending on step
Purification techniques Recrystallization, chromatography
Characterization NMR, MS, elemental analysis
Molecular formula and weight C12H11F2N3; 235.23 g/mol

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 4-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine?

  • The compound is typically synthesized via multi-step procedures involving cyclization and functionalization. For example, imidazopyridine scaffolds can be generated through reactions of amine precursors with dimethoxymethane under acidic conditions (0.01 M HCl, reflux), followed by trityl protection (trityl chloride, TEA, MeCN) and subsequent deprotection via hydrogenation (10% Pd/C, H₂) . Modifications at the 2- and 4-positions are achieved using nucleophilic substitution (e.g., amination with DIPEA in n-BuOH at 140°C) .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

  • IR spectroscopy identifies functional groups (e.g., C≡N stretch at 2260 cm⁻¹, C=S at 1304 cm⁻¹) .
  • ¹H NMR resolves substituent effects: aromatic protons (δ 6.5–8.5 ppm), NH groups (δ ~11 ppm), and diastereotopic protons in the tetrahydro ring (δ 1.5–4.0 ppm) .
  • TLC (Rf values) and elemental analysis confirm purity and intermediate conversions .

Q. How does the 2,4-difluorophenyl substituent influence the compound’s physicochemical properties?

  • The electron-withdrawing fluorine atoms enhance metabolic stability and modulate lipophilicity, which is critical for blood-brain barrier penetration in CNS-targeted studies. Comparative data with mono- or non-fluorinated analogs (e.g., 4-(4-fluorophenyl) derivatives) show altered logP values and solubility profiles .

Advanced Research Questions

Q. What strategies resolve contradictions in synthetic yields for Pd/C-catalyzed hydrogenation steps?

  • Discrepancies in yields (e.g., 48–89% ) may arise from catalyst loading (10% Pd/C vs. 5%), solvent polarity (MeOH vs. DMF), or hydrogen pressure. Systematic optimization studies recommend degassing solvents and using H₂ balloons for consistent reactivity .

Q. How can structure-activity relationships (SAR) guide the design of imidazopyridine derivatives targeting cannabinoid CB2 receptors?

  • The 2,4-difluorophenyl group is critical for CB2 affinity, as shown by analogs with ED₅₀ values <0.1 mg/kg in preclinical models . Substitution at the 4-position (e.g., with piperazine or methyl groups) modulates selectivity over CB1 receptors. Computational docking studies suggest fluorines engage in halogen bonding with Tyr120 and Phe117 residues .

Q. What methodologies address low aqueous solubility in in vivo efficacy studies?

  • Salt formation : Dihydrochloride salts (e.g., 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride) improve solubility by 10–20× compared to free bases .
  • Prodrug strategies : Esterification of the pyridine nitrogen (e.g., benzyl succinimidyl carbonate) enhances bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Reactant of Route 2
Reactant of Route 2
4-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.